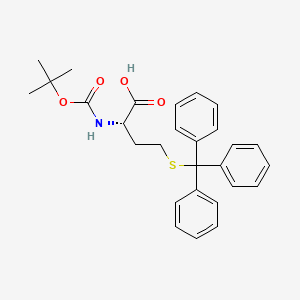

Boc-S-三苯甲基-L-高半胱氨酸

描述

The compound contains a tert-butoxycarbonyl (Boc) group, an amino group, and a tritylthio group attached to a butanoic acid backbone. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . The tritylthio group could potentially be used for protection of thiols or as a leaving group in certain reactions.

Molecular Structure Analysis

The compound has a chiral center at the 2-position of the butanoic acid backbone, which is indicated by the (S)- prefix in the name. This means that it exists in two enantiomeric forms that are mirror images of each other .Chemical Reactions Analysis

The Boc group can be selectively removed under acidic conditions without affecting other functional groups . The tritylthio group could potentially be used for thiol protection or as a leaving group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the Boc group could potentially increase its steric bulk and affect its solubility .科学研究应用

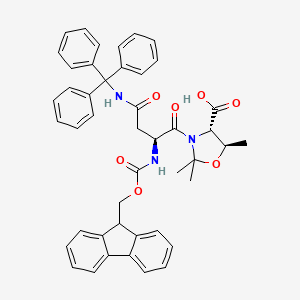

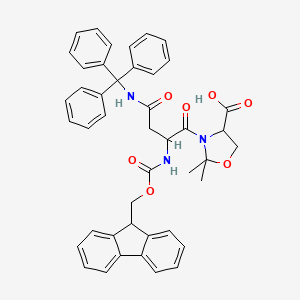

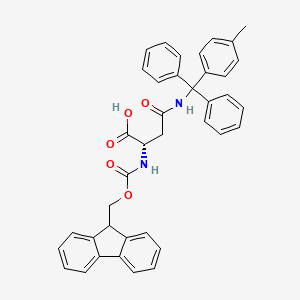

肽合成中的保护基

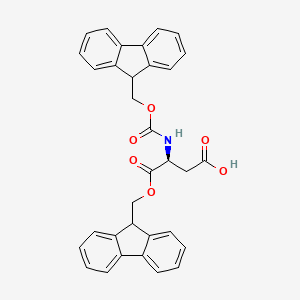

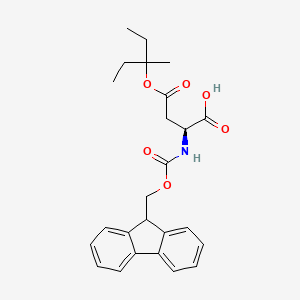

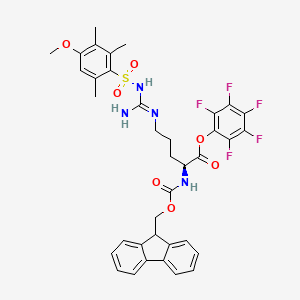

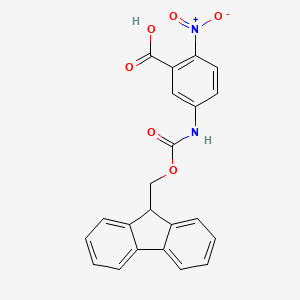

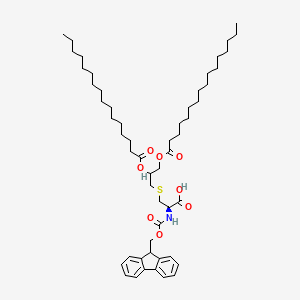

三苯甲基部分首次由Helferich等人用于保护氨基酸在肽合成中的官能团 {svg_1}。 混合酸酐和活化酯的方法可用于制备三苯甲基肽 {svg_2}。

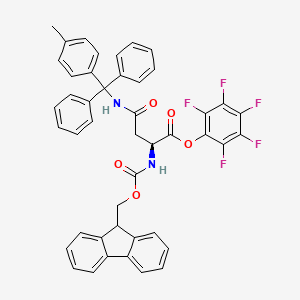

C–C键形成的催化剂

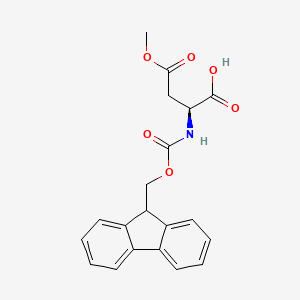

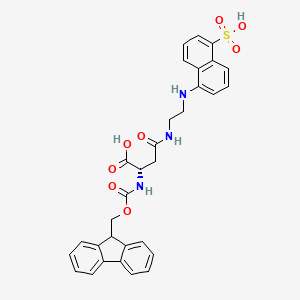

三苯甲基阳离子已被用作C–C键形成的催化剂 {svg_3}。 这在有机合成中尤其有用,其中碳碳键的形成是关键步骤 {svg_4}。

染料化学

三苯甲基部分已在染料化学中得到应用 {svg_5}。 这是因为它们能够形成稳定的阳离子和阴离子,可用于创建各种不同的染料 {svg_6}。

氧化还原试剂

三苯甲基阳离子也已用作氧化还原试剂 {svg_7}。 这使得它们在需要氧化或还原的各种化学反应中都有用 {svg_8}。

聚合物和肽合成

三苯甲基阳离子已用于聚合物和肽合成 {svg_9}。 它们可以作为烯烃聚合反应的高效活化剂和单电子氧化剂 {svg_10}。

手性催化剂

三苯甲基阳离子已被用作手性催化剂 {svg_11}。 这使它们可以用于手性很重要的反应,例如在药物合成中 {svg_12}。

活性基探针

三苯甲基部分已被用作活性基探针 {svg_13}。 这些是可以用来研究酶和其他蛋白质活性的分子 {svg_14}。

光化学反应

作用机制

Boc-S-trityl-L-homocysteine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid or Boc-L-HomoCys(Trt)-OH, is a synthetic molecule with significant biochemical properties .

Target of Action

It has been shown to have anti-cancer and estrogen receptor modulating properties , suggesting that it may interact with cancer cells and estrogen receptors.

Mode of Action

Its anti-cancer and estrogen receptor modulating properties suggest that it may interact with these targets to induce changes .

Biochemical Pathways

Given its anti-cancer and estrogen receptor modulating properties, it can be inferred that it may influence pathways related to cell proliferation and hormone regulation .

Result of Action

Its anti-cancer and estrogen receptor modulating properties suggest that it may have a role in inhibiting cancer cell growth and modulating hormone activity .

未来方向

生化分析

Biochemical Properties

Boc-S-trityl-L-homocysteine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of homocysteine, such as cystathionine β-synthase and cystathionine γ-lyase. These interactions facilitate the conversion of homocysteine to cysteine, which is crucial for maintaining cellular redox balance and synthesizing glutathione. Additionally, Boc-S-trityl-L-homocysteine has been shown to modulate estrogen receptors, influencing various cellular processes .

Cellular Effects

Boc-S-trityl-L-homocysteine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the expression of genes involved in oxidative stress response and apoptosis. By modulating estrogen receptors, Boc-S-trityl-L-homocysteine can affect cell proliferation and differentiation, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

The molecular mechanism of Boc-S-trityl-L-homocysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to estrogen receptors, modulating their activity and influencing downstream signaling pathways. Additionally, Boc-S-trityl-L-homocysteine can inhibit enzymes involved in homocysteine metabolism, leading to alterations in cellular redox balance and glutathione synthesis. These molecular interactions contribute to the compound’s effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-S-trityl-L-homocysteine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Boc-S-trityl-L-homocysteine remains stable under specific storage conditions, such as at temperatures between 2°C and 8°C

Dosage Effects in Animal Models

The effects of Boc-S-trityl-L-homocysteine vary with different dosages in animal models. At lower doses, the compound has been observed to modulate estrogen receptors and influence cellular processes without causing significant toxicity. At higher doses, Boc-S-trityl-L-homocysteine may exhibit toxic or adverse effects, including disruptions in cellular redox balance and increased oxidative stress. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications .

Metabolic Pathways

Boc-S-trityl-L-homocysteine is involved in metabolic pathways related to homocysteine metabolism. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. This conversion is essential for maintaining cellular redox balance and synthesizing glutathione. Additionally, Boc-S-trityl-L-homocysteine may influence metabolic flux and metabolite levels, further impacting cellular function and metabolism .

Transport and Distribution

The transport and distribution of Boc-S-trityl-L-homocysteine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms of Boc-S-trityl-L-homocysteine is crucial for optimizing its therapeutic potential and minimizing adverse effects .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYCOKLWMVUSV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673983 | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201419-16-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)